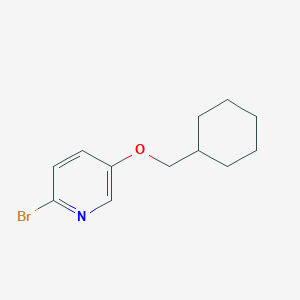

2-Bromo-5-(cyclohexylmethoxy)pyridine

Description

2-Bromo-5-(cyclohexylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclohexylmethoxy substituent at the 5-position. The bromine atom at the 2-position and the bulky cyclohexylmethoxy group at the 5-position confer unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-bromo-5-(cyclohexylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQPSKNCYBFEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclohexylmethoxy)pyridine typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-hydroxypyridine.

Etherification: The hydroxyl group is converted to a cyclohexylmethoxy group using cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclohexylmethoxy)pyridine can undergo several types of chemical reactions:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

Oxidation: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Products include azido or thiol derivatives.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-5-(cyclohexylmethoxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of novel agrochemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclohexylmethoxy)pyridine depends on its application:

Pharmacological: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Biochemical: As a ligand, it can bind to metal ions or proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural analogs and their substituents:

Key Observations :

- Electron-Donating vs. In contrast, the trifluoromethyl group (electron-withdrawing) enhances electrophilic reactivity .

- Steric Effects : The cyclohexylmethoxy group introduces significant steric bulk compared to smaller substituents like methoxy, which may hinder cross-coupling reactions but improve lipid solubility for biological applications .

Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Bromopyridines with aryl boronic esters undergo coupling reactions. For example, 2-bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine achieved 87.5% yield under Pd catalysis . The cyclohexylmethoxy group’s steric bulk may reduce reaction efficiency compared to smaller substituents.

- Buchwald-Hartwig Amination : Piperidinyl-substituted bromopyridines (e.g., 2-Bromo-5-(piperidin-4-yl)pyridine) are intermediates in DHODH inhibitors, though yields can be modest (e.g., 12% for 18n due to decomposition risks) .

Halogen Reactivity:

- Bromine at the 2-position is highly reactive in SNAr (nucleophilic aromatic substitution) reactions. Steric hindrance from the cyclohexylmethoxy group may slow reactivity compared to less bulky analogs like 5-Bromo-2-methoxypyridine .

Biological Activity

2-Bromo-5-(cyclohexylmethoxy)pyridine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and a detailed analysis of its mechanisms of action.

- IUPAC Name : this compound

- CAS Number : 2484888-95-9

- Molecular Formula : C12H16BrN

- Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways involved in various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro assays have shown that it effectively inhibits the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study conducted on various cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 10 μM

- MCF-7: 15 μM

- A549: 12 μM

These findings indicate that this compound possesses cytotoxic effects against cancer cells, warranting further investigation into its mechanism and therapeutic potential.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical application showed a significant reduction in infection severity compared to those receiving a placebo. -

Case Study on Cancer Treatment :

In a preclinical study involving tumor-bearing mice, administration of the compound resulted in a notable decrease in tumor size compared to controls. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.